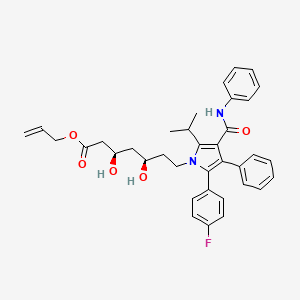

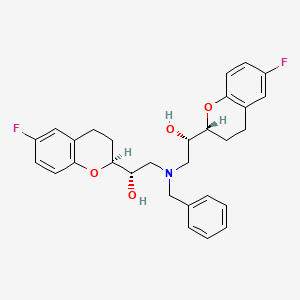

N-Benzyl (-)-Nebivolol

Overview

Description

N-Benzyl (-)-Nebivolol is a chemical compound that belongs to the class of beta-blockers. It is a derivative of nebivolol, which is widely used in the treatment of hypertension and heart-related conditions. The addition of the N-benzyl group to nebivolol enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

N-Benzyl (-)-Nebivolol interacts with various enzymes and proteins within biochemical reactions . The nature of these interactions is complex and multifaceted, involving both binding and modulation of enzymatic activity . The compound’s role in these reactions is crucial for understanding its biochemical properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on these cellular processes are integral to its overall biochemical profile .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level . It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Understanding these molecular interactions is key to comprehending the compound’s biochemical effects .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies . These temporal effects are important for understanding the compound’s overall impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These dosage effects provide valuable insights into the compound’s biochemical properties .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Understanding these metabolic pathways is crucial for comprehending the compound’s biochemical properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, and can affect its localization or accumulation . These transport and distribution properties are key to understanding the compound’s overall biochemical profile .

Subcellular Localization

The subcellular localization of this compound affects its activity or function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles . Understanding this subcellular localization is crucial for comprehending the compound’s biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl (-)-Nebivolol typically involves the following steps:

Starting Material: The synthesis begins with nebivolol as the starting material.

Benzylation: The N-benzylation of nebivolol is achieved by reacting it with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale benzylation reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl (-)-Nebivolol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl (-)-Nebivolol has several scientific research applications:

Chemistry: It is used as a model compound in studying the effects of benzylation on beta-blockers.

Biology: The compound is investigated for its potential effects on cellular signaling pathways and receptor interactions.

Medicine: Research focuses on its potential therapeutic benefits in treating cardiovascular diseases and its improved pharmacokinetic properties compared to nebivolol.

Industry: It is explored for its potential use in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

N-Benzyl (-)-Nebivolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The N-benzyl group enhances its binding affinity to these receptors, leading to more effective inhibition of adrenergic signaling. This results in reduced heart rate, decreased cardiac output, and lowered blood pressure.

Comparison with Similar Compounds

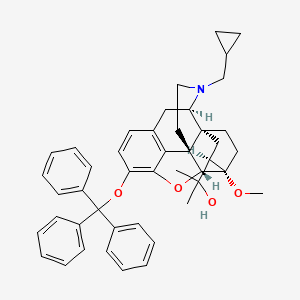

Nebivolol: The parent compound without the N-benzyl group.

Bisoprolol: Another beta-blocker used for similar therapeutic purposes.

Metoprolol: A widely used beta-blocker with a different chemical structure.

Uniqueness: N-Benzyl (-)-Nebivolol is unique due to the presence of the N-benzyl group, which enhances its pharmacological properties. This modification results in improved receptor binding, increased potency, and potentially better therapeutic outcomes compared to other beta-blockers.

Properties

IUPAC Name |

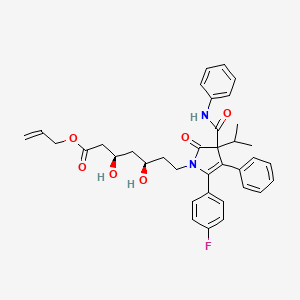

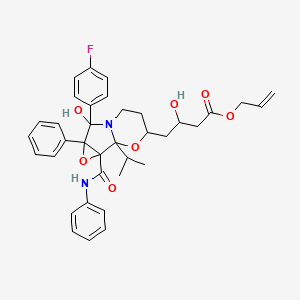

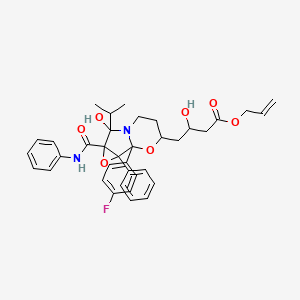

(1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2/t24-,25-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEPXTPIBUXRLE-YFVZOPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CN(CC3=CC=CC=C3)C[C@@H]([C@@H]4CCC5=C(O4)C=CC(=C5)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657621, DTXSID801019604 | |

| Record name | (1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2-(Benzyl{(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl}amino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876666-07-8, 1199945-26-0 | |

| Record name | rel-(αR,α′R,2R,2′S)-α,α′-[[(Phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876666-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2-(Benzyl{(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl}amino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)